7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and a thio group (-SH). It also contains a pyrimido[4,5-d]pyrimidine core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimido[4,5-d]pyrimidine core suggests that the compound may have a planar structure, while the various functional groups attached to this core would add complexity to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation reactions, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, derived from similar pyrimidine structures. For instance, compounds have been developed to act as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and analgesic and anti-inflammatory activities. Such compounds include derivatives of benzodifuran, triazines, and oxadiazepines, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Crystal Structure and Molecular Interactions
Studies on similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal their ability to form various molecular structures through hydrogen bonding and π-π stacking interactions, which could be critical for designing drugs with specific biological targets. These structural analyses provide a foundation for understanding the interaction mechanisms of these compounds at the molecular level (Trilleras et al., 2009).
Antifungal Applications
Pyrimidin-2-amine derivatives, closely related to the compound of interest, have shown promising antifungal activities against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. This suggests potential for developing new antifungal agents based on pyrimidine derivatives, which could address the growing need for effective treatments against fungal infections (Jafar et al., 2017).
Nonlinear Optical Properties
Research into styryl dyes based on the pyrimidine structure has uncovered their significant third-order nonlinear optical properties, indicating potential applications in nonlinear optical materials for device applications. These findings suggest that pyrimidine derivatives could be valuable in developing new materials for optical computing, data storage, and other photonic technologies (Shettigar et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-29-19-17(21(31)30(2)22(29)32)20(28-18(27-19)14-7-9-16(33-3)10-8-14)34-12-13-5-4-6-15(11-13)23(24,25)26/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDQZZZOMKCQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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